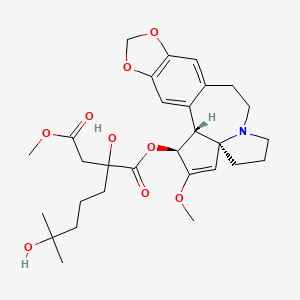
Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omacetaxine is a semisynthetic cephataxine that acts as a protein translation inhibitor and is used to treated chronic myeloid leukemia that is resistant to tyrosine kinase receptor antagonists. Omacetaxine is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of Cephalotaxine and its derivatives has been a focus in organic chemistry due to the compound's unique structure and potential medicinal properties. For example, Cui Yu-xin (2008) explored the characterization of a key intermediate in Cephalotaxine synthesis, emphasizing the importance of confirming the presence of the terminal alkyne group, which plays a crucial role in constructing the three-ring structure and establishing stereochemistry (Cui Yu-xin, 2008). Additionally, Qing-Wei Zhang et al. (2012) and others have contributed to the formal synthesis of (-)-Cephalotaxine, focusing on the establishment of the 1azaspiro[4.4]nonane ring system and the benzazepine formation as critical steps in the synthesis process (Qing-Wei Zhang et al., 2012).
Phytochemical Investigations
- Studies have explored the phytochemical properties of Cephalotaxine and its derivatives. For instance, Rong-Qing Mei et al. (2020) isolated a new phenol derivative along with known compounds from the mangrove-derived fungus Eupenicillium sp. HJ002, which was investigated for its chemical structure and properties (Rong-Qing Mei et al., 2020). The study of sesquiterpenoids from Trichoderma atroviride, an endophytic fungus in Cephalotaxus fortunei, provided insights into the chemical diversity of compounds related to Cephalotaxine and their potential inhibitory effects on NO production in LPS-stimulated RAW264.7 cells (C. Zheng et al., 2011).
Antitumor Activities
- The exploration of antitumor activities is a significant aspect of Cephalotaxine research. Studies have synthesized novel alkaloid esters and evaluated their antitumor activities, highlighting the potential of Cephalotaxine derivatives as anticancer agents. For example, X. Ye and Ke-mei Wu (2003) synthesized and assessed the antitumor activity of derivatives of Cephalotaxine and Drupacine, emphasizing the importance of the C3 hydroxy groups in acylation by taxol side chain and its isomers (X. Ye & Ke-mei Wu, 2003). Additionally, the study on cytotoxic secondary metabolites from Cephalotaxus oliveri and its associated endophytic fungus Alternaria alternate Y-4-2 shed light on the structural diversity of Cephalotaxine-type alkaloids and their pronounced cytotoxicities against various human cancer cell lines (Guang-Lei Ma et al., 2020).
Propiedades
Nombre del producto |
Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester) |
|---|---|
Fórmula molecular |
C29H39NO9 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25+,28-,29?/m0/s1 |
Clave InChI |
HYFHYPWGAURHIV-ZEDNPHJLSA-N |
SMILES isomérico |
CC(C)(CCCC(CC(=O)OC)(C(=O)O[C@H]1[C@@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
SMILES canónico |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



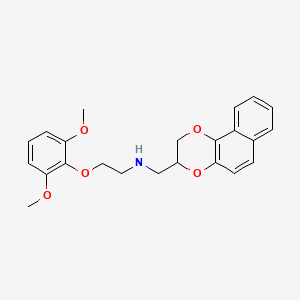
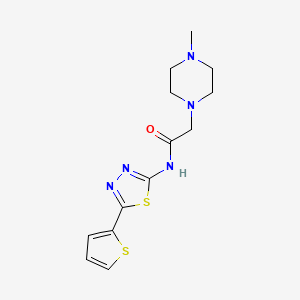
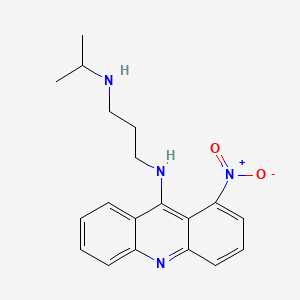
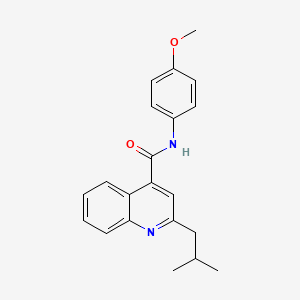
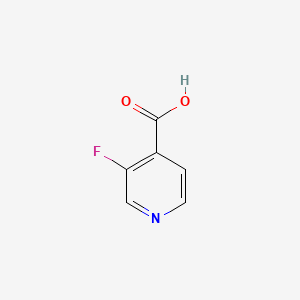
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
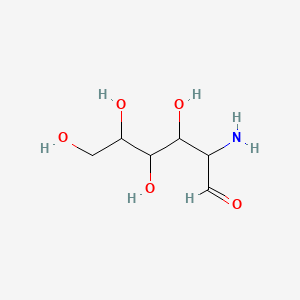
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
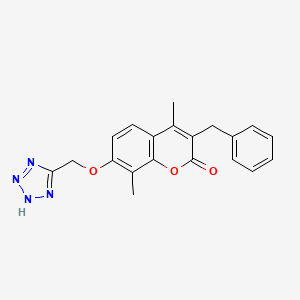
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
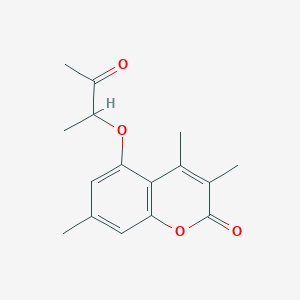

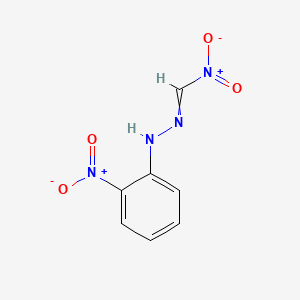
![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)